2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures were obtained .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The antiexudative activity of the newly synthesized compounds was studied on the model of formalin edema in rats .Scientific Research Applications
Synthesis and Energetic Material Application
Researchers have focused on synthesizing compounds with energetic properties, utilizing structures that include the 1,2,4-triazol moiety. For instance, the synthesis of energetic compounds containing azoxy moieties demonstrates the creation of new explosives with good thermal stability and high enthalpy of formation, suggesting potential applications in energetic materials (Gulyaev et al., 2021).
Antiexudative Activity
Research into the antiexudative properties of pyrolin derivatives, including compounds with the 1,2,4-triazol framework, has shown promising results. The synthesis of these derivatives and their evaluation in in-vivo models have highlighted significant antiexudative effects, outperforming reference drugs in some cases. This indicates potential pharmaceutical applications, especially in treating conditions associated with inflammation and edema (Chalenko et al., 2019).
Antimicrobial Screening
Another area of research has been the antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds, synthesized through various chemical reactions, have been tested for in-vitro antibacterial and antifungal activity. The results from these screenings suggest that certain derivatives possess promising antimicrobial properties, which could be further explored for developing new antibacterial and antifungal agents (MahyavanshiJyotindra et al., 2011).
Insensitive Energetic Materials
The compound's structure has also been investigated for its application in insensitive energetic materials. Research on derivatives combining the 1,2,4-oxadiazole and furazan rings has yielded materials with moderate thermal stabilities and insensitivity towards impact and friction. Such characteristics are desirable for the development of safer explosive and propellant components, highlighting the compound's relevance in materials science (Yu et al., 2017).
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O4S/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZUQNARTZOBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide |
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